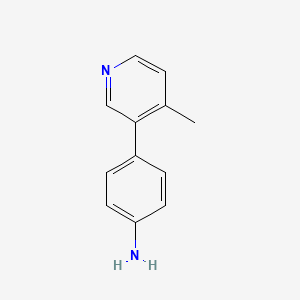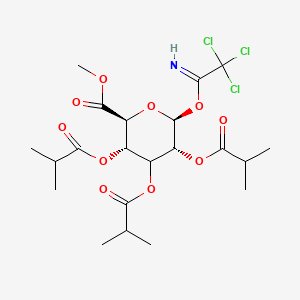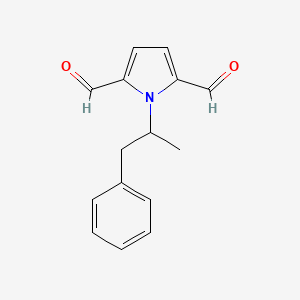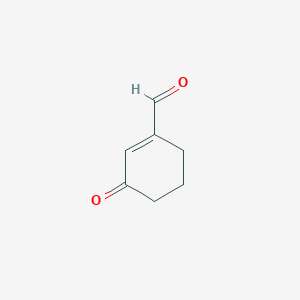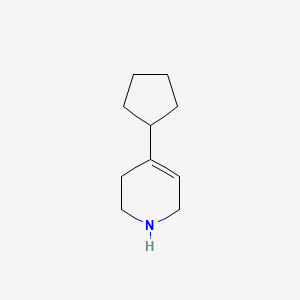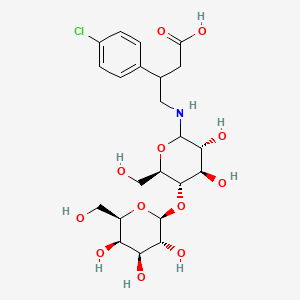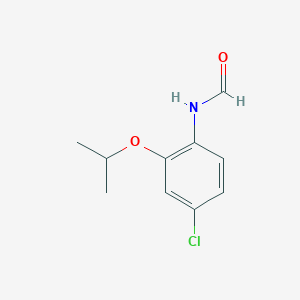
9,10-Dehydro Folitixorin-(phenylene-d4) Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化学反応の分析
9,10-Dehydro Folitixorin-(phenylene-d4) Chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
9,10-Dehydro Folitixorin-(phenylene-d4) Chloride has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the study of deuterium-labeled compounds.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It serves as an intermediate in the preparation of calcium folinate, a compound used in cancer treatment.
Industry: It is used in the development of new biochemical assays and diagnostic tools
作用機序
The mechanism of action of 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride involves its interaction with specific molecular targets and pathways. As an isotopically labeled compound, it is used to trace and study biochemical processes. The deuterium atoms (D4) in the compound allow for precise tracking and analysis in various research applications.
類似化合物との比較
9,10-Dehydro Folitixorin-(phenylene-d4) Chloride can be compared with other similar compounds, such as:
Calcium Folinate: Used in cancer treatment, it is a derivative of folic acid.
Folitixorin: A folate-based compound used in chemotherapy.
Deuterium-labeled Compounds: These compounds are used in various research applications for tracing and analysis.
The uniqueness of this compound lies in its specific isotopic labeling (D4) and its application in proteomics research .
特性
分子式 |
C20H24ClN7O6 |
|---|---|
分子量 |
497.9 g/mol |
IUPAC名 |
(2S)-2-[[4-(3-amino-1-oxo-4a,5,6,6a,7,10a-hexahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid;chloride |
InChI |
InChI=1S/C20H23N7O6.ClH/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,9,12-13,15-16,22H,5-8H2,(H5-,21,23,24,25,28,29,30,31,32,33);1H/t12?,13-,15?,16?;/m0./s1/i1D,2D,3D,4D; |
InChIキー |
RUHVYSLZCKTOQW-IQHREDHNSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])N2CC3CNC4C([N+]3=C2)C(=O)NC(=N4)N)[2H].[Cl-] |
正規SMILES |
C1C2CN(C=[N+]2C3C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)
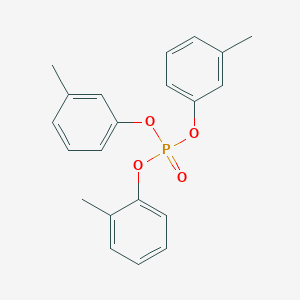
![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)

